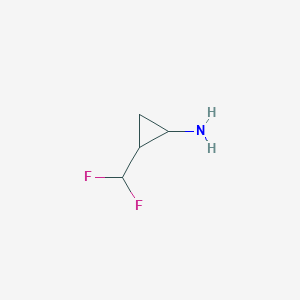![molecular formula C9H10ClN3O2S B13199405 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves the construction of the pyrrolo[2,3-d]pyrimidine ring followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between maleic anhydride and aromatic amines can yield intermediates that, upon further reaction with thionyl chloride, produce the desired sulfonyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Amines and Alcohols: Common nucleophiles for substitution reactions.
Oxidizing and Reducing Agents: Various agents can be employed depending on the specific redox reaction.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized heterocyclic compounds.
Scientific Research Applications
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential activities against various diseases.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural features.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolo[2,3-d]pyrimidine core can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones, share structural similarities and are used in drug discovery.
Pyrrole Derivatives: Pyrrole-containing compounds, known for their diverse biological activities, are structurally related to the pyrrolo[2,3-d]pyrimidine core.
Uniqueness
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C9H10ClN3O2S |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O2S/c1-6(2)13-4-8(16(10,14)15)7-3-11-5-12-9(7)13/h3-6H,1-2H3 |
InChI Key |
GFCZDKUFRVKAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CN=CN=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
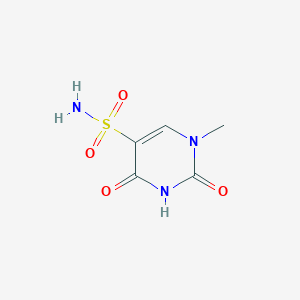
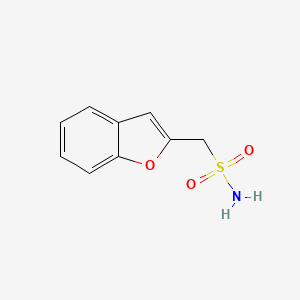
![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
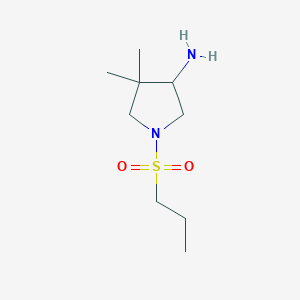

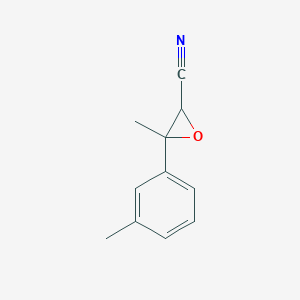
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)


